(2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid (2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid
Brand Name: Vulcanchem
CAS No.: 71603-06-0
VCID: VC13263560
InChI: InChI=1S/C10H10N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,11H2,(H,12,13)(H,14,15)/b6-5-
SMILES: C1=CC(=CC=C1N)NC(=O)C=CC(=O)O
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

(2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid

CAS No.: 71603-06-0

Cat. No.: VC13263560

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid - 71603-06-0

Specification

CAS No. 71603-06-0
Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name (Z)-4-(4-aminoanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C10H10N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,11H2,(H,12,13)(H,14,15)/b6-5-
Standard InChI Key TYNXYWZQXWAHRJ-WAYWQWQTSA-N
Isomeric SMILES C1=CC(=CC=C1N)NC(=O)/C=C\C(=O)O
SMILES C1=CC(=CC=C1N)NC(=O)C=CC(=O)O
Canonical SMILES C1=CC(=CC=C1N)NC(=O)C=CC(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

(2Z)-4-[(4-Aminophenyl)amino]-4-oxo-2-butenoic acid is characterized by:

  • IUPAC Name: (Z)-4-(4-aminoanilino)-4-oxobut-2-enoic acid

  • CAS Registry Number: 71603-06-0

  • Key Functional Groups:

    • α,β-unsaturated carboxylic acid (-CH=CH-COOH\text{-CH=CH-COOH})

    • Aromatic primary amine (-C6H4-NH2\text{-C}_6\text{H}_4\text{-NH}_2)

    • Amide linkage (-NH-C(=O)-\text{-NH-C(=O)-})

The Z-configuration of the double bond is confirmed via 1H NMR^1\text{H NMR}, where coupling constants (JJ) between H2 and H3 protons range from 12–14 Hz, distinct from the E-isomer (J1517J \approx 15–17).

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight206.20 g/mol
Melting Point179–181°C
Density1.411 g/cm³
pKa2.67

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Step 1: Condensation of maleic anhydride with 4-aminophenylamine in ethanol or methanol at 60–80°C for 6–12 hours, using triethylamine as a base.

  • Step 2: Purification via recrystallization or chromatography to isolate the Z-isomer .

Reaction conditions significantly impact yield:

  • Solvent: Anhydrous dimethylformamide (DMF) enhances reaction efficiency.

  • Catalyst: Tosic acid or pyrrolidine improves regioselectivity for aryl and aliphatic substrates, respectively .

Table 2: Synthesis Optimization

ConditionOptimal ValueYieldSource
Temperature60–80°C45–63%
SolventEthanol/MeOH63%
Catalyst (Aryl)Tosic acid72%
Catalyst (Aliphatic)Pyrrolidine/AcOH68%

Industrial Production

Scalable methods employ continuous flow reactors to enhance yield (up to 85%) and purity (>90%). Automated purification systems reduce processing time.

Physicochemical Properties

Stability and Solubility

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in non-polar solvents like hexane .

  • Stability: Degrades under prolonged UV exposure or alkaline conditions (pH > 9) .

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 6.8–7.2 (aromatic H), δ 6.2 (CH=CH, J=13HzJ = 13 \, \text{Hz}), δ 12.1 (COOH).

  • IR (KBr): 1685 cm1^{-1} (C=O stretch), 1600 cm1^{-1} (C=C stretch) .

Biological Activity and Mechanisms

Antimicrobial Activity

  • Gram-negative Bacteria: Inhibits E. coli (MIC = 32 µg/mL) by disrupting cell wall synthesis .

  • Fungal Pathogens: Effective against Candida albicans (MIC = 64 µg/mL) .

Enzyme Inhibition

  • Protease Inhibition: Binds to trypsin-like serine proteases (Ki=0.45μMK_i = 0.45 \, \mu\text{M}) .

  • Anti-inflammatory Effects: Reduces IL-6 and TNF-α secretion in LPS-induced models .

Table 3: Biological Activity Profile

ActivityTarget/ModelEfficacySource
AnticancerMCF-7 cellsIC50_{50} = 18.7 µM
AntimicrobialE. coliMIC = 32 µg/mL
Protease InhibitionTrypsin-like proteasesKi=0.45μMK_i = 0.45 \, \mu\text{M}

Applications in Medicinal Chemistry

Drug Development

  • Scaffold for Analogues: Serves as a precursor for derivatives with enhanced bioavailability .

  • Targeted Therapies: Conjugation with nanoparticles improves tumor-specific delivery.

Industrial Uses

  • Polymer Chemistry: Incorporated into pH-responsive hydrogels for controlled drug release .

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